3-Phenylpyrrolidine hydrochloride
Overview
Description
3-Phenylpyrrolidine hydrochloride is an organic compound with the chemical formula C10H14ClN. It is composed of 3-phenylpyrrolidine molecules and hydrochloride ions. This compound appears as a white crystalline solid and is soluble in water, alcohol, ether, and other organic solvents. It has a melting point of approximately 181-186°C . The hydrochloride form enhances its stability in aqueous solutions .
Preparation Methods
The preparation of 3-Phenylpyrrolidine hydrochloride typically involves the reaction of 3-phenylpyrrolidine with hydrochloric acid. This reaction yields this compound as the product .
In industrial settings, the synthesis of pyrrolidine derivatives, including this compound, can involve various methods. One common approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the chiral synthesis or chiral resolution of pyrrolidine .
Chemical Reactions Analysis
3-Phenylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrochloric acid produces this compound .
Scientific Research Applications
3-Phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the production of other compounds or drugs.
Biology: The compound’s unique chemical properties make it useful in various biological studies.
Medicine: It is often used in the synthesis of chiral drugs, which are important in medicinal chemistry.
Industry: This compound serves as a surfactant and catalyst in some organic reactions.
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through its chemical interactions with other molecules. These interactions can influence various biological and chemical processes .
Comparison with Similar Compounds
3-Phenylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A cyclic secondary amine with the molecular formula C4H9N.
®-3-Phenylpyrrolidine hydrochloride: A chiral molecule with unique chemical and biological activity, often used in the synthesis of chiral drugs.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it valuable in various applications, particularly in the synthesis of other compounds and drugs .
Properties
IUPAC Name |
3-phenylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSGEPIODMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656999 | |
Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857281-02-8 | |
Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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